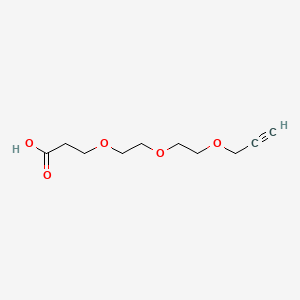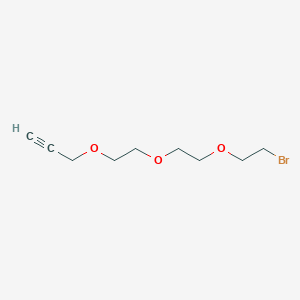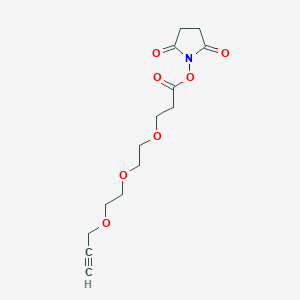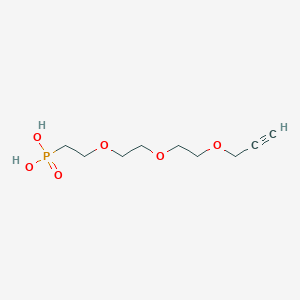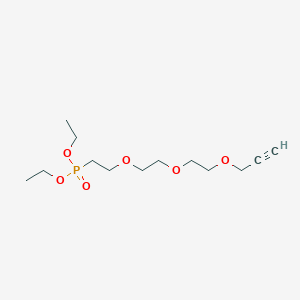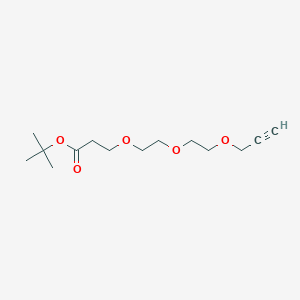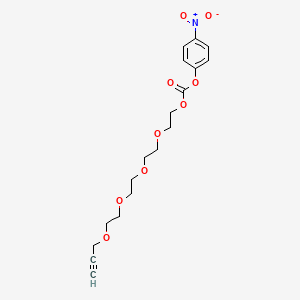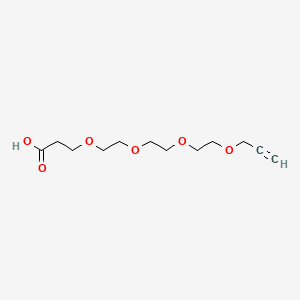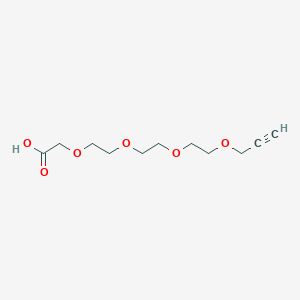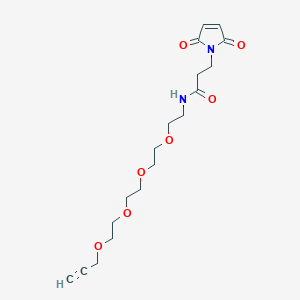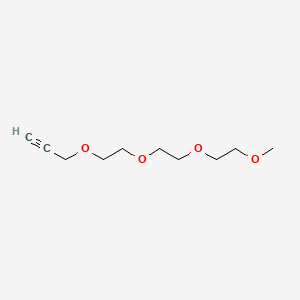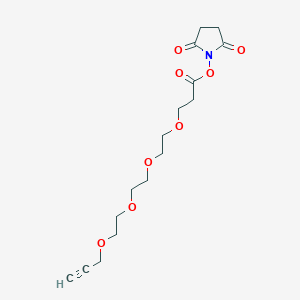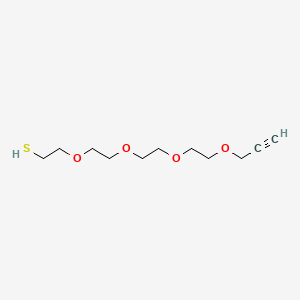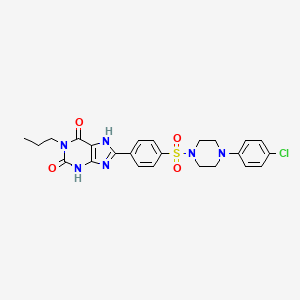
PSB 603
Vue d'ensemble
Description
Applications De Recherche Scientifique
PSB 603 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study adenosine receptor interactions and signaling pathways.
Biology: Employed in cellular assays to investigate the role of adenosine receptors in various biological processes.
Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in enhancing the efficacy of chemotherapy.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors
Mécanisme D'action
Target of Action
The primary target of PSB 603 is the adenosine A2B receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B subtype is present in a wide spectrum of tissues, especially on cells of the immune system .
Mode of Action
this compound acts as an antagonist to the adenosine A2B receptor . It binds to these receptors with high affinity and selectivity, exhibiting little affinity toward A1, A2A, or A3 adenosine receptors . This binding inhibits the action of adenosine on the A2B receptor, thereby modulating the receptor’s activity .
Biochemical Pathways
The antagonistic action of this compound on the adenosine A2B receptor affects various biochemical pathways. One key pathway is the cyclic AMP (cAMP) pathway . The A2B receptor is known to mediate cAMP accumulation . By blocking the A2B receptor, this compound can influence the levels of cAMP within the cell .
Pharmacokinetics
For instance, this compound administered at a dose of 5 mg/kg body weight intraperitoneally significantly reduced inflammation in experimental models .
Result of Action
The antagonistic action of this compound on the adenosine A2B receptor has several effects at the molecular and cellular level. It has been shown to have anti-inflammatory activity in mice . Additionally, this compound is known to modify cellular metabolism and enhance cellular sensitivity for chemotherapy . It is recognized to possess anticancer action, which has been studied in colorectal cancer .
Analyse Biochimique
Biochemical Properties
PSB 603 plays a crucial role in biochemical reactions by selectively inhibiting the adenosine A2B receptor. This receptor is involved in various physiological processes, including inflammation and metabolic regulation. This compound exhibits high affinity for the adenosine A2B receptor with a Ki value of 0.553 nM . It interacts with the receptor by binding to its active site, thereby preventing the activation of downstream signaling pathways. This selective inhibition is significant as it does not affect other adenosine receptors such as A1, A2A, and A3 .
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving mice, this compound significantly reduced body weight and improved lipid profiles by decreasing triglycerides and total cholesterol levels . Additionally, it exhibits anti-inflammatory properties by reducing the levels of inflammatory cytokines such as IL-6 and TNF-α . This compound also affects cellular metabolism by enhancing cellular sensitivity to chemotherapy, indicating its potential anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the adenosine A2B receptor, which leads to the inhibition of receptor-mediated signaling pathways. This inhibition results in the reduction of intracellular calcium concentrations in Jurkat T cells expressing the human A2B receptor . By blocking the receptor, this compound prevents the activation of downstream signaling cascades that are involved in inflammatory and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound maintains its stability and efficacy in reducing inflammation and metabolic disturbances over a period of 14 days . The compound’s stability and long-term effects on cellular function have been demonstrated in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dose of 5 mg/kg was found to be the most effective in reducing inflammation and improving metabolic parameters . Higher doses did not show additional benefits and could potentially lead to adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and inflammation. By inhibiting the adenosine A2B receptor, this compound reduces the levels of triglycerides and total cholesterol in the blood . This inhibition also affects the production of inflammatory cytokines, thereby modulating the inflammatory response. The compound’s interaction with specific enzymes and cofactors involved in these pathways further enhances its therapeutic potential.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s high affinity for the adenosine A2B receptor ensures its targeted delivery to tissues expressing this receptor . This targeted distribution is crucial for its efficacy in modulating metabolic and inflammatory processes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the adenosine A2B receptor . This localization is essential for its inhibitory effects on receptor-mediated signaling pathways. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments further enhance its functional activity.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de PSB 603 implique plusieurs étapes, commençant par la préparation de la structure xanthine de base. Les étapes clés incluent :
Formation du noyau xanthine : Cela implique la réaction de l'amine appropriée avec un dérivé de la xanthine dans des conditions contrôlées.
Introduction du groupe sulfonyle : Cette étape implique la réaction du noyau xanthine avec un dérivé de chlorure de sulfonyle en présence d'une base.
Attachement du fragment pipérazine : La dernière étape implique la réaction de l'intermédiaire avec un dérivé de pipérazine pour former le produit final
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement élevé et une pureté élevée. Les conditions de réaction sont soigneusement contrôlées pour minimiser les sous-produits et garantir la cohérence .
Analyse Des Réactions Chimiques
Types de réactions
PSB 603 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des fragments sulfonyle et pipérazine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent l'utilisation de nucléophiles tels que les amines et les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent être utilisés pour des recherches et développements supplémentaires .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence pour étudier les interactions des récepteurs de l'adénosine et les voies de signalisation.
Biologie : Employé dans des tests cellulaires pour étudier le rôle des récepteurs de l'adénosine dans divers processus biologiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement du cancer, en particulier pour améliorer l'efficacité de la chimiothérapie.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de l'adénosine
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur de l'adénosine A2B, inhibant ainsi son activité. Ce récepteur est impliqué dans divers processus cellulaires, notamment l'inflammation et la réponse immunitaire. En bloquant ce récepteur, this compound peut moduler ces processus, ce qui en fait un agent thérapeutique potentiel pour des affections telles que le cancer et les maladies inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
PSB 12062 : Un autre antagoniste sélectif du récepteur de l'adénosine A2B avec des propriétés similaires.
PSB CB5 : Un composé avec une structure similaire mais un profil de sélectivité différent.
ZM 241385 : Un antagoniste sélectif du récepteur de l'adénosine A2A, souvent utilisé pour la comparaison dans les études impliquant PSB 603
Unicité
This compound est unique en raison de sa forte sélectivité pour le récepteur de l'adénosine A2B, avec une affinité minimale pour d'autres sous-types de récepteurs de l'adénosine. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques du récepteur A2B dans divers processus biologiques et pour développer des thérapies ciblées .
Propriétés
IUPAC Name |
8-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHCTHHFOHMNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-10-4 | |
| Record name | 8-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary molecular target of PSB603?
A1: PSB603 acts as a potent and selective antagonist of the adenosine A2B receptor (ADORA2B). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does PSB603 interact with ADORA2B?
A2: PSB603 binds to ADORA2B and blocks its activation by adenosine. This interaction prevents the downstream signaling cascade typically initiated by adenosine binding. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream effects of PSB603-mediated ADORA2B antagonism?
A3: PSB603-mediated ADORA2B antagonism has been observed to:
- Inhibit tumor growth and metastasis by suppressing the induction of regulatory T cells (Tregs). [, ]
- Reduce obesity and improve lipid profiles in mice fed a high-fat diet. []
- Enhance radiosensitivity in mouse melanoma cells. []
- Attenuate prostate cancer cell proliferation. []
- Promote myogenic differentiation of myoblastic C2C12 cells. []
- Reduce synaptic failure and neuronal death induced by oxygen and glucose deprivation in rat hippocampus. []
- Alter immune cell composition and enhance IL-6 formation in the ischemic heart. []
- Reduce osteoclast-mediated bone resorption in hypoxic microenvironments. []
Q4: What is the molecular formula and weight of PSB603?
A4: The molecular formula of PSB603 is C24H27ClN6O5S, and its molecular weight is 531.03 g/mol. [, ]
Q5: How does the structure of PSB603 contribute to its high affinity and selectivity for ADORA2B?
A5: Specific structural features of PSB603, such as the 1-propyl group and the 4-chlorophenylpiperazine moiety, have been shown to contribute to its high binding affinity and selectivity for ADORA2B over other adenosine receptor subtypes. [, ]
Q6: Have any structure-activity relationship studies been conducted with PSB603 analogs?
A6: Yes, research has explored modifications to the PSB603 structure, revealing that alterations to the alkyl chain length and substituents on the piperazine ring can significantly impact its binding affinity, selectivity, and antagonistic activity. []
Q7: What in vitro models have been used to study the effects of PSB603?
A7: Various in vitro models, including:
- Jurkat T cells []
- B16 melanoma cells [, , ]
- 22Rv1 human prostate cancer cells []
- Human primary bone marrow stromal cells []
- Rat L6 skeletal muscle cells [, , , ]
- Human ovarian cancer cells [, , ]
Q8: What in vivo models have been used to evaluate the therapeutic potential of PSB603?
A8: Animal models, particularly mouse models, have been employed to investigate the effects of PSB603 in various contexts, including:
- Tumor growth and metastasis models using B16 melanoma cells [, ]
- Diet-induced obesity models []
- Models of myocardial infarction [, ]
- Models of schizophrenia []
Q9: What are the key findings from these in vivo studies?
A9: In vivo studies have demonstrated that PSB603:
- Suppresses tumor growth and metastasis by inhibiting Treg induction [, ]
- Reduces obesity and improves metabolic parameters in mice fed a high-fat diet []
- Shows promise in enhancing the efficacy of radiotherapy in melanoma models []
- Influences immune cell populations and cytokine production in the context of myocardial infarction []
Q10: What analytical methods are commonly used to characterize and quantify PSB603?
A10: Researchers commonly employ techniques like radioligand binding assays, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) for the characterization and quantification of PSB603. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


